3-Deoxy-3-fluoro-D-glucose: A Comprehensive Technical Guide
3-Deoxy-3-fluoro-D-glucose: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Deoxy-3-fluoro-D-glucose (3-FDG) is a synthetic fluorinated carbohydrate analog of D-glucose. Its unique chemical and biological properties make it a valuable tool in metabolic research, particularly as a probe for the polyol pathway, and a potential candidate for therapeutic development. This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological activity of 3-FDG, with a focus on its applications in research and drug development. Detailed experimental protocols and visualizations of key pathways and workflows are included to facilitate its practical application.
Chemical and Physical Properties
3-Deoxy-3-fluoro-D-glucose is a white to off-white solid. Its core chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | References |
| IUPAC Name | (2S,3S,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal | [1] |
| CAS Number | 14049-03-7 | [2][3][4] |
| Molecular Formula | C₆H₁₁FO₅ | [1][2][3] |
| Molecular Weight | 182.15 g/mol | [2][3] |
| Melting Point | 113-117 °C | [2][5] |
| Solubility | Soluble in water (50 mg/mL) | [5] |
| Stability | Moisture sensitive. Store at <-15°C under an inert gas like nitrogen. | [2][5] |
| Appearance | White to Off-White Solid | [5] |
Synthesis of 3-Deoxy-3-fluoro-D-glucose
The synthesis of 3-FDG typically involves the fluorination of a suitably protected glucose or allose precursor. One common method involves the nucleophilic displacement of a leaving group at the C-3 position with a fluoride (B91410) ion.
Synthesis from 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose
A widely used precursor for the synthesis of 3-FDG is 1,2:5,6-di-O-isopropylidene-α-D-allofuranose. The synthesis involves the activation of the C-3 hydroxyl group, followed by nucleophilic substitution with fluoride.
Experimental Protocol: Synthesis of 3-Deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-allofuranose
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Pyridine (B92270)
-
Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)
-
Tetrabutylammonium fluoride (TBAF) in Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for elution
Procedure:
-
Activation of the C-3 Hydroxyl Group:
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-allofuranose (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -15 °C in an ice-salt bath.
-
Add anhydrous pyridine (1.5 eq) dropwise.
-
Slowly add trifluoromethanesulfonic anhydride (1.2 eq) to the stirred solution, maintaining the temperature below 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ (3 times).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude triflate.[5]
-
-
Fluorination:
-
Dissolve the crude triflate from Step 1 in anhydrous THF.
-
Add a solution of TBAF in THF (3.0 eq).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 3-deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[5]
-
-
Deprotection:
-
To obtain 3-deoxy-3-fluoro-D-glucose, the isopropylidene protecting groups are removed by treatment with an acidic resin in methanol (B129727) or aqueous acetic acid.
-
DOT Script for Synthesis Workflow:
Caption: General workflow for the synthesis of 3-deoxy-3-fluoro-D-glucose.
Radiosynthesis of [¹⁸F]-3-Deoxy-3-fluoro-D-glucose
For applications in Positron Emission Tomography (PET), 3-FDG can be radiolabeled with Fluorine-18.[1][6] The synthesis is rapid and efficient, allowing for the production of usable quantities for preclinical and clinical imaging.[6]
Experimental Protocol: Radiosynthesis of [¹⁸F]3-FDG
Materials:
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (B52724)
-
Precursor: 1,2,4,6-tetra-O-acetyl-3-O-triflyl-β-D-mannopyranose
-
Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for hydrolysis
-
Solid-phase extraction (SPE) cartridges for purification
Procedure:
-
Azeotropic Drying of [¹⁸F]Fluoride:
-
The aqueous [¹⁸F]fluoride solution is transferred to a reaction vessel containing K₂₂₂ and K₂CO₃ in acetonitrile.
-
The mixture is heated under a stream of nitrogen to evaporate the water azeotropically.
-
Two to three additional flushes with anhydrous acetonitrile are performed to ensure anhydrous conditions.[1]
-
-
Nucleophilic Fluorination:
-
The precursor, 1,2,4,6-tetra-O-acetyl-3-O-triflyl-β-D-mannopyranose, dissolved in anhydrous acetonitrile is added to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.
-
The reaction mixture is heated at 80-100°C for 10-15 minutes to facilitate the nucleophilic substitution, yielding acetylated [¹⁸F]3-FDG.[1]
-
-
Hydrolysis of Protecting Groups:
-
The acetonitrile is evaporated, and the acetyl protecting groups are removed by either acidic (HCl) or basic (NaOH) hydrolysis.[1]
-
-
Purification:
-
The crude [¹⁸F]3-FDG is purified using a series of SPE cartridges to remove unreacted [¹⁸F]fluoride, the precursor, and other byproducts.
-
The final product is eluted in a physiologically compatible solution, such as sterile water or saline, and is ready for in vivo studies.
-
DOT Script for Radiosynthesis Workflow:
Caption: Workflow for the radiosynthesis of [¹⁸F]3-deoxy-3-fluoro-D-glucose.
Biological Activity and Applications
3-FDG serves as a valuable probe for investigating glucose transport and metabolism. Unlike 2-deoxy-D-glucose (2-DG), which is a potent inhibitor of glycolysis, 3-FDG is not a significant substrate for hexokinase and therefore does not substantially block the glycolytic pathway.[2] Its primary metabolic fate involves the polyol pathway.
Metabolism via the Polyol Pathway
3-FDG is metabolized by aldose reductase, the first enzyme in the polyol pathway, to 3-deoxy-3-fluoro-D-sorbitol (3-FS).[2][7] This property makes 3-FDG an excellent tool for studying the activity of this pathway, which is implicated in diabetic complications.[1] In some tissues, 3-FS can be further metabolized by sorbitol dehydrogenase to 3-deoxy-3-fluoro-D-fructose (3-FF).[7]
In the liver and kidney, 3-FDG can also be oxidized by glucose dehydrogenase to 3-deoxy-3-fluoro-D-gluconic acid.[7]
DOT Script for Metabolic Pathway:
Caption: Metabolic pathway of 3-deoxy-3-fluoro-D-glucose.
Application in Measuring Aldose Reductase Activity
The metabolism of 3-FDG by aldose reductase can be monitored non-invasively in intact cells and tissues using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocol: Measuring Aldose Reductase Activity using ¹⁹F NMR
Materials:
-
3-Deoxy-3-fluoro-D-glucose (3-FDG)
-
Cell or tissue sample
-
Appropriate buffer (e.g., Krebs-Henseleit buffer)
-
NMR spectrometer equipped with a fluorine probe
Procedure:
-
Prepare the cell or tissue sample and place it in an NMR tube with the appropriate buffer.
-
Acquire a baseline ¹⁹F NMR spectrum.
-
Introduce 3-FDG to the sample at a known concentration (e.g., 10 mM).
-
Acquire a series of ¹⁹F NMR spectra over time.
-
The appearance and increase of a new peak corresponding to 3-deoxy-3-fluoro-sorbitol (3-FS) indicates aldose reductase activity.
-
The rate of 3-FS formation can be quantified by integrating the peak areas in the spectra.[2]
Effects on Cellular Metabolism and Growth
Studies in bacteria have shown that 3-FDG is not metabolized by E. coli but can be oxidized by Pseudomonas fluorescens.[8] Pre-incubation with 3-FDG can inhibit the subsequent growth of E. coli on glucose.[8] While not a potent glycolytic inhibitor in mammalian cells, its impact on overall cellular metabolism and potential cytotoxic effects, particularly in cancer cells that exhibit high rates of glycolysis, warrant further investigation.
Conclusion
3-Deoxy-3-fluoro-D-glucose is a versatile molecule with significant potential in metabolic research and drug development. Its unique metabolic fate, primarily through the polyol pathway, distinguishes it from other glucose analogs and makes it an invaluable tool for studying aldose reductase activity. The availability of detailed synthetic and analytical protocols, as outlined in this guide, should facilitate its broader application in the scientific community. Further research into its effects on various cellular signaling pathways and its potential as a therapeutic agent is highly encouraged.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. benchchem.com [benchchem.com]
- 6. [18F]-labeled 3-deoxy-3-fluoro-D-glucose: synthesis and preliminary biodistribution data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
